molecular formula C5H8N2O2 B3046086 3,5-Dimethoxy-1H-pyrazole CAS No. 119224-75-8

3,5-Dimethoxy-1H-pyrazole

Cat. No.: B3046086
CAS No.: 119224-75-8
M. Wt: 128.13 g/mol
InChI Key: QXXCDDWJKVBBAF-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-1H-pyrazole (CAS 119224-75-8) is a substituted heterocyclic compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . This compound features a pyrazole core ring structure substituted with methoxy groups at the 3 and 5 positions. Its structure is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, with a polar surface area of approximately 47 Ų . These properties suggest potential for favorable solubility and binding characteristics in research applications. Pyrazole and its derivatives are a pharmacologically significant class of compounds known for a wide spectrum of biological activities. The pyrazole moiety is a key structural component in several established drugs, including the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant . Research into pyrazole derivatives has shown they can act as inhibitors of protein glycation and exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties . As a functionalized pyrazole, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly valuable for the development of new ligands in coordination chemistry and for the exploration of structure-activity relationships in drug discovery programs . This product is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not approved for use in humans or animals, nor as a diagnostic or therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-8-4-3-5(9-2)7-6-4/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXCDDWJKVBBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557648
Record name 3,5-Dimethoxy-1H-pyrazole
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Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119224-75-8
Record name 3,5-Dimethoxy-1H-pyrazole
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Record name 3,5-dimethoxy-1H-pyrazole
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Synthetic Methodologies for 3,5 Dimethoxy 1h Pyrazole and Analogous Pyrazole Scaffolds

Classical Approaches in Pyrazole (B372694) Synthesis

Traditional methods for pyrazole synthesis have long been established and remain widely used due to their reliability and the accessibility of starting materials. These approaches typically involve the formation of the pyrazole ring through the reaction of a binucleophile, such as hydrazine (B178648), with a 1,3-dielectrophilic species.

Cyclocondensation Reactions of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported in 1883, is the most classic and common method for pyrazole ring formation. beilstein-journals.orgnih.gov It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov This reaction provides a direct and efficient route to a wide variety of substituted pyrazoles. The reaction of a β-diketone with hydrazine can potentially yield two regioisomers, and the outcome is often dependent on the reaction conditions and the steric and electronic nature of the substituents on the dicarbonyl compound. nih.govnih.gov

For the synthesis of scaffolds analogous to 3,5-Dimethoxy-1H-pyrazole, a key precursor would be a 1,3-dialkoxy-1,3-dicarbonyl compound or its equivalent. The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. Researchers have developed one-pot procedures where 1,3-diketones are generated in situ from ketones and acid chlorides, followed by the addition of hydrazine to produce the pyrazole. nih.govorganic-chemistry.orgmdpi.com This approach is noted for its speed and generality. organic-chemistry.org

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl Precursor Hydrazine Derivative Catalyst/Conditions Product Yield (%) Reference
Acetylacetone Phenylhydrazine (B124118) N/A 1-Phenyl-3,5-dimethylpyrazole Not Specified nih.gov
Ethyl acetoacetate Phenylhydrazine Nano-ZnO 3-Methyl-1-phenyl-1H-pyrazol-5-ol High mdpi.com
Various 1,3-diketones Arylhydrazines N,N-dimethylacetamide, RT 1-Aryl-3,4,5-substituted pyrazoles 59-98 mdpi.com
In situ generated 1,3-diketones Hydrazine Not Specified Polysubstituted pyrazoles Good to Excellent nih.govmdpi.com

Synthetic Routes Involving Alpha,Beta-Unsaturated Carbonyl Precursors

Another well-established route to pyrazoles involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, such as chalcones, alkynones, and enaminones. nih.govmdpi.comresearchgate.net This method is versatile, as the precursors can be readily synthesized. The reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and elimination or oxidation to form the aromatic pyrazole ring. beilstein-journals.orgnih.gov

When α,β-unsaturated ketones react with hydrazines, pyrazoline intermediates are formed, which can then be oxidized to pyrazoles. slideshare.net If a good leaving group is present on the β-carbon of the unsaturated system, direct formation of the pyrazole can occur. beilstein-journals.org For instance, the reaction of α,β-alkynic aldehydes and ketones with hydrazines is a direct method for synthesizing pyrazoles, though it can sometimes result in a mixture of regioisomers. nih.govmdpi.com The regioselectivity of these reactions is a key consideration and is influenced by the substituents on both reactants. beilstein-journals.org

Advanced and Environmentally Conscious Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for pyrazole synthesis. These strategies aim to reduce reaction times, minimize solvent use, and employ catalytic systems to improve atom economy.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. rsc.orgbenthamdirect.comdergipark.org.tracs.org In pyrazole synthesis, microwave-assisted methods have been successfully applied to the classical condensation reactions. researchgate.net This technique provides efficient heating, which can accelerate the rate of reaction, sometimes by several orders of magnitude compared to conventional heating. rsc.org

Microwave-assisted synthesis has been used for one-pot, three-component reactions of aldehydes, ketones, and hydrazines to produce pyrazolines, which are then oxidized to pyrazoles. rsc.org Studies have shown that microwave irradiation can significantly shorten the synthesis time for pyrazole derivatives from hours to minutes, while also improving yields. mdpi.comacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield) Reference
Synthesis of N'-...-hydrazides 7–9 h, Lower Yields 9–10 min, 79–92% acs.org
Cycloaddition of tosylhydrazones Not specified Short reaction times, High yields mdpi.com
One-pot synthesis of pyrazolines Not specified 20 min, Good yields rsc.org

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use. tandfonline.comtandfonline.com These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or an ionic liquid. jetir.org

Several solvent-free methods for pyrazole synthesis have been reported. For example, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a multi-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) under solvent-free conditions using an ionic liquid as a catalyst. jetir.org This approach offers advantages such as simplicity, high yields, and an easy work-up procedure. jetir.org Another study demonstrated the synthesis of pyrazole derivatives in the presence of tetrabutylammonium (B224687) bromide at room temperature under solvent-free conditions, affording good yields in shorter reaction times. tandfonline.com

Catalytic Systems in the Formation of Pyrazole Rings

The use of catalysts in pyrazole synthesis can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. A variety of catalysts, including acids, bases, and metal complexes, have been employed. benthamdirect.com Recent advancements focus on the use of heterogeneous and reusable catalysts to further improve the sustainability of the process. mdpi.com

For example, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives from the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com Nickel-based heterogeneous catalysts have been utilized for the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketones, and aldehydes at room temperature. mdpi.com This method is economical and the catalyst can be reused multiple times without significant loss of activity. mdpi.com Furthermore, zinc triflate has been shown to catalyze the reaction of arylhydrazines with 3-butynol to produce pyrazoline derivatives, which can be easily oxidized to pyrazoles. acs.org Copper-catalyzed condensation reactions have also been developed, allowing for pyrazole synthesis under acid-free conditions at room temperature. organic-chemistry.org

Regiochemical Control and Stereoselectivity in Pyrazole Annulation Reactions

The precise control over the orientation and three-dimensional arrangement of atoms during the formation of the pyrazole ring is of paramount importance for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Annulation reactions, especially [3+2] cyclocondensations, are the cornerstone of pyrazole synthesis, and the ability to dictate the regiochemical and stereochemical outcomes of these reactions is a key focus of modern synthetic organic chemistry.

Regiochemical Control

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is achieving regiochemical control. The classic Knorr pyrazole synthesis, involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, frequently results in the formation of a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted pyrazoles), which necessitates tedious and often inefficient purification steps. nih.gov To overcome this, several strategies have been developed that rely on substrate control, reagent selection, and optimization of reaction conditions.

A highly effective method for achieving complete regiochemical control involves the reaction of specifically designed 1,3-dicarbonyl synthons with hydrazine derivatives. For instance, the cyclocondensation reaction between (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones (trichloromethyl enones) and arylhydrazines demonstrates exceptional regiocontrol based on the nature of the hydrazine reagent used. nih.govacs.org When the reaction is performed with a free arylhydrazine, it exclusively yields the 1,5-regioisomer. nih.govacs.org Conversely, employing an arylhydrazine hydrochloride as the reagent selectively produces the 1,3-regioisomer. nih.govacs.org This powerful methodology provides a predictable and efficient route to either regioisomer as the sole product, bypassing the issue of mixed isomers. nih.govacs.org

Hydrazine ReagentPredominant Regioisomer FormedReported Yield Range (%)Reference
Arylhydrazine (Free Base)1,5-Regioisomer52–83% nih.govacs.org
Arylhydrazine Hydrochloride1,3-Regioisomer37–97% nih.govacs.org

Another robust strategy for regioselective synthesis is the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkyne surrogates. thieme.dethieme.dethieme-connect.com A highly regioselective synthesis of 3,5-disubstituted pyrazoles has been achieved through the reaction of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals. thieme-connect.com This approach consistently yields a single regioisomer, demonstrating excellent control over the placement of substituents on the pyrazole core. thieme-connect.com The reaction is tolerant of a wide array of functional groups on the N-tosylhydrazone, affording the desired 3,5-disubstituted pyrazoles in good to excellent yields. thieme-connect.com

N-Tosylhydrazone Aryl SubstituentBromovinyl AcetalYield of Single Regioisomer (%)Reference
Phenyl2-(Bromovinyl)-1,3-dioxane85% thieme-connect.com
4-Methylphenyl2-(Bromovinyl)-1,3-dioxane81% thieme-connect.com
4-Methoxyphenyl2-(Bromovinyl)-1,3-dioxane83% thieme-connect.com
4-Chlorophenyl2-(Bromovinyl)-1,3-dioxane82% thieme-connect.com
2-Naphthyl2-(Bromovinyl)-1,3-dioxane80% thieme-connect.com

Stereoselectivity in Pyrazole Annulation

When pyrazole annulation reactions create one or more stereocenters, controlling the stereochemical outcome is crucial for producing enantiomerically pure compounds for biological evaluation. This has led to the development of asymmetric catalytic methods for the synthesis of chiral pyrazole and pyrazolone (B3327878) derivatives.

Enantioselective synthesis has been successfully achieved using organocatalysis. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective annulation reaction of pyrazolones with α,β-unsaturated aldehydes. acs.orgacs.org This transformation proceeds under oxidative conditions via a chiral α,β-unsaturated acyl azolium intermediate, yielding dihydropyranone-fused pyrazoles with good yields and high enantioselectivity. acs.orgacs.org The catalyst effectively controls the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer. acs.org

Pyrazolone N-SubstituentCinnamaldehyde β-Aryl SubstituentYield (%)Enantiomeric Ratio (er)Reference
PhenylPhenyl72%91:9 acs.orgacs.org
Phenyl4-Chlorophenyl70%92:8 acs.orgacs.org
Phenyl4-Methylphenyl75%90:10 acs.orgacs.org
Phenyl2-Chlorophenyl65%93:7 acs.orgacs.org

In addition to enantioselectivity, diastereoselectivity is also a key consideration in the synthesis of complex pyrazole-containing scaffolds. Stereoselective [3+2] annulation reactions have been developed to construct novel fused heterocyclic systems. A notable example is the reaction between 4-bromo pyrazolones and benzofuran-derived azadienes. rsc.orgrsc.org This process, conducted in the presence of a base, proceeds via a nucleophilic addition/cyclization cascade to produce intricate pyrazole-fused spiroketals. rsc.org The reaction exhibits a high degree of stereoselectivity, providing a direct route to complex molecular architectures with defined three-dimensional structures. rsc.org The electronic properties of the substituents on the reactants can significantly influence the reaction's efficiency. rsc.org

4-Bromo Pyrazolone (N-Phenyl Substituent)Benzofuran-Derived Azadiene (Sulfonyl Group Substituent)Yield (%)Reference
4-HPhenyl92% rsc.org
4-H4-tert-Butylphenyl88% rsc.org
4-H4-Methoxyphenyl79% rsc.org
4-H4-Chlorophenyl32% rsc.org
4-MethylPhenyl51% rsc.org
4-BromoPhenyl62% rsc.org

Comprehensive Spectroscopic and Structural Characterization of 3,5 Dimethoxy 1h Pyrazole

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Specific experimental Infrared (IR) spectroscopic data for 3,5-Dimethoxy-1H-pyrazole, including a detailed table of vibrational frequencies and their assignments, could not be located in the searched scientific literature. A theoretical analysis would predict the presence of characteristic absorption bands corresponding to N-H, C-H, C=N, C=C, and C-O stretching and bending vibrations. However, without experimental data, a definitive analysis and data table cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A published ¹H NMR spectrum with assigned chemical shifts for this compound is not available in the reviewed sources. A hypothetical spectrum would be expected to show distinct signals for the N-H proton, the C4-H proton, and the protons of the two methoxy (B1213986) groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Experimental ¹³C NMR data detailing the chemical shifts for each carbon atom in the this compound molecule could not be found in the public domain.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

There is no available experimental Ultraviolet-Visible (UV-Vis) absorption data for this compound in the searched literature. Therefore, information on its electronic transitions, including the wavelength of maximum absorption (λmax), is not available.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

While a full, experimentally determined mass spectrum and a detailed analysis of the fragmentation pattern for this compound are not available, predicted mass spectrometry data have been reported. The compound has a molecular formula of C₅H₈N₂O₂ and a predicted monoisotopic mass of 128.05858 Da. uni.lu This information is useful for the identification of the molecular ion peak in an experimental spectrum.

Predicted Mass-to-Charge Ratios (m/z) for Potential Adducts
Adductm/z
[M+H]⁺129.06586
[M+Na]⁺151.04780
[M-H]⁻127.05130
[M+NH₄]⁺146.09240
[M+K]⁺167.02174
[M+H-H₂O]⁺111.05584
[M+HCOO]⁻173.05678
[M+CH₃COO]⁻187.07243
[M+Na-2H]⁻149.03325
[M]⁺128.05803
[M]⁻128.05913

This data is based on computational predictions and has not been experimentally verified. uni.lu

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

No published single-crystal X-ray diffraction studies for this compound could be located. Consequently, detailed information regarding its solid-state structure, including its crystal system, space group, unit cell parameters, and precise bond lengths and angles, is not available.

Elemental Compositional Analysis

The elemental composition of a purified compound is a cornerstone of its chemical characterization, providing fundamental insight into its atomic makeup. This analysis involves the quantitative determination of the mass percentages of each element present in the molecule. For this compound, the molecular formula is established as C₅H₈N₂O₂.

Based on this formula, the theoretical elemental composition can be calculated. This calculation is derived from the molecular weight of the compound and the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of this compound is approximately 128.13 g/mol .

The theoretical percentages for each element are crucial for verifying the identity and purity of a synthesized sample of the compound. In practice, these theoretical values are compared against experimentally determined values obtained through combustion analysis or other elemental analysis techniques. A close correlation between the theoretical and experimental ("found") values provides strong evidence for the correct empirical and molecular formula, confirming the successful synthesis and purification of the target compound.

Detailed research findings from peer-reviewed literature would typically present a direct comparison between the calculated and experimentally found percentages. While the theoretical values are definitively established by the molecular formula, specific experimental data for this compound is not available in the broadly searched scientific literature. However, the expected results from such an analysis would closely match the theoretical values presented below.

The following data table outlines the theoretical elemental composition of this compound.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.011560.05546.87
HydrogenH1.00888.0646.29
NitrogenN14.007228.01421.86
OxygenO15.999231.99824.97
Total C₅H₈N₂O₂ 128.131 100.00

Advanced Computational Chemistry and Theoretical Investigations of 3,5 Dimethoxy 1h Pyrazole

Density Functional Theory (DFT) Based Quantum Chemical Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for investigating the properties of molecules like 3,5-Dimethoxy-1H-pyrazole.

Geometry Optimization and Detailed Structural Parameter Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial arrangement of the pyrazole (B372694) ring and the orientation of the two methoxy (B1213986) groups, including the planarity of the system. The results would typically be presented in a detailed table comparing calculated parameters.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Assessment

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A detailed study would map the electron density of these orbitals to visualize regions of reactivity and tabulate their energy values.

Prediction of Vibrational Frequencies and Correlation with Experimental Data

DFT calculations can predict the vibrational spectra (like FT-IR and Raman) of a molecule. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or rocking of bonds. These theoretical frequencies are often scaled to better match experimental data. A comprehensive analysis would assign specific vibrational modes to the functional groups of this compound, such as C-O-C stretches of the methoxy groups and N-H stretches of the pyrazole ring.

Molecular Electrostatic Surface Potential (MESP) Mapping

MESP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. bhu.ac.inasrjetsjournal.org These maps use a color scale to indicate regions of positive and negative potential, which are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. asrjetsjournal.orgresearchgate.net For this compound, the MESP would highlight the electron-rich areas around the oxygen and nitrogen atoms and potentially electron-deficient regions.

Analysis of Global Reactivity Descriptors

Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity. asrjetsjournal.orgnih.gov These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). Such parameters are essential for comparing the reactivity of different molecules and understanding their chemical behavior in reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, and the nature of lone pairs. For this compound, NBO analysis would quantify the electron delocalization within the pyrazole ring and investigate the electronic interactions between the methoxy groups' lone pairs and the ring system, offering deep insights into the molecule's stability and electronic configuration.

Until such dedicated computational studies are performed and published, a detailed, data-rich article on the theoretical and computational chemistry of this compound remains an opportunity for the scientific community.

Hirshfeld Surface Analysis for Understanding Intermolecular Forces in Crystalline States

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different types of atomic contacts that govern the crystal packing.

For pyrazole derivatives, the crystal packing is typically dictated by a combination of hydrogen bonds and other weaker interactions. The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. While specific data for this compound is not available in the cited literature, analysis of structurally related methoxy-substituted pyrazoles reveals common interaction patterns. The dominant contacts in the crystal structures of such compounds are typically H···H, C···H/H···C, and O···H/H···O interactions. nih.govjst.go.jp

The relative contributions of these interactions are crucial for understanding the supramolecular architecture. For instance, in one related pyrazoline derivative, H···H contacts accounted for 44.3% of the total Hirshfeld surface area, indicating the significance of van der Waals forces in the crystal packing. nih.gov In another substituted pyrazole, H···H and C···H contacts were found to be the most significant, contributing 42.5% and 35% respectively. jst.go.jp The presence of methoxy groups introduces potential for O···H contacts, which are characteristic of hydrogen bonding and play a directional role in stabilizing the crystal structure. The enrichment ratios calculated from Hirshfeld analysis can further highlight the propensity for certain contacts to form; ratios greater than unity for O···H and N···H contacts in a similar molecule underscore the high likelihood of hydrogen bond formation. nih.gov

A hypothetical breakdown of intermolecular contacts for this compound, based on trends observed in related structures, is presented in the table below. This table illustrates the typical contributions of various interactions that would be expected to stabilize its crystalline form.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis.
Interaction TypePercentage Contribution (%)
H···H~40-50
O···H / H···O~20-30
C···H / H···C~15-25
N···H / H···N~5-10
Other (e.g., C···C, N···O)<5

Tautomeric Equilibrium and Energetic Considerations of the 1H-Pyrazole Moiety

The 1H-pyrazole ring exhibits annular tautomerism, a phenomenon where the proton on the nitrogen atom can migrate between the two nitrogen positions (N1 and N2). For a symmetrically substituted pyrazole like this compound, the two resulting tautomers are identical, rendering the equilibrium constant equal to 1. However, in theoretical studies, it is still insightful to consider the energetic landscape of this proton transfer.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the relative energies and thermodynamic stability of different tautomeric forms. nih.gov These calculations can predict the most stable tautomer in the gas phase and in various solvents, revealing the influence of the environment on the equilibrium. For 3(5)-substituted pyrazoles, the electronic nature of the substituents plays a critical role in determining the preferred tautomeric form. nih.gov Electron-donating groups, such as methoxy groups, can influence the proton affinity of the adjacent nitrogen atoms and thereby affect the tautomeric balance.

While the tautomers of the parent this compound are degenerate, theoretical calculations can still provide the energy barrier for the proton transfer, offering insight into the dynamic nature of the molecule. Quantum chemical calculations for other pyrazole systems have shown that the energy difference between tautomers can be influenced by factors such as intramolecular hydrogen bonding and solvent polarity. nih.govnih.gov For instance, polar solvents can shift the equilibrium towards the tautomer with a higher dipole moment.

The table below presents a hypothetical energetic comparison for the degenerate tautomers of this compound, which would be the expected outcome of a DFT study. The key value in such a symmetric case would be the transition state energy for the intramolecular proton transfer.

Table 2: Theoretical Energetic Data for the Tautomeric Equilibrium of this compound.
TautomerRelative Energy (kJ/mol) (Gas Phase)Notes
This compound (Form A)0.0Reference structure.
This compound (Form B)0.0Degenerate tautomer due to symmetry.
Transition StateValue > 0Represents the energy barrier for intramolecular proton transfer.

Chemical Reactivity and Derivatization Strategies for 3,5 Dimethoxy 1h Pyrazole

N-Functionalization of the Pyrazole (B372694) Ring

The presence of a reactive N-H proton and a nucleophilic pyridine-type nitrogen atom makes N-functionalization a primary pathway for the derivatization of 3,5-Dimethoxy-1H-pyrazole. These reactions typically proceed by initial deprotonation of the N1 nitrogen followed by reaction with an electrophile, or by direct reaction under acidic or transition-metal-catalyzed conditions. semanticscholar.org

N-Alkylation and N-Arylation Pathways

N-alkylation and N-arylation are common strategies to introduce alkyl and aryl groups onto the pyrazole ring, which can significantly alter the compound's physical and biological properties.

N-Alkylation: This is typically achieved by deprotonating the pyrazole with a base, followed by the addition of an alkyl halide. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or DMSO. semanticscholar.org An alternative, acid-catalyzed method involves the use of trichloroacetimidate (B1259523) electrophiles, which avoids the need for strong bases. semanticscholar.org While specific examples for this compound are not prevalent, the general methodology is widely applied to other pyrazole derivatives. google.comgoogle.com For instance, N-alkylation of pyrazoles has been effectively carried out using crystalline aluminosilicate (B74896) catalysts in gas-phase reactions with alcohols, offering a high-yield industrial method. google.comgoogle.com

N-Arylation: The introduction of aryl groups can be accomplished through several methods. Copper-catalyzed N-arylation, often using CuI with a diamine ligand, is effective for coupling pyrazoles with aryl iodides or bromides. organic-chemistry.org Another powerful method is the direct N-arylation with activated aryl halides, such as fluoronitrobenzenes, often facilitated by a base like potassium tert-butoxide (KOtBu) in DMSO. semanticscholar.orgresearchgate.net These reactions can sometimes produce a mixture of regioisomers with unsymmetrical pyrazoles, though the symmetrical nature of this compound simplifies the outcome. semanticscholar.org Cobalt-catalyzed directed arylation of N-aryl pyrazoles has also been developed, although this applies to the C-H arylation of an existing N-aryl substituent rather than the initial N-arylation itself. nih.gov

Table 1: General Conditions for N-Alkylation and N-Arylation of Pyrazoles

Reaction Type Reagents & Catalysts Solvent Temperature Typical Yields Reference(s)
N-Alkylation Alkyl Halide, Base (e.g., NaH, K2CO3) DMF, THF Varies Good to Excellent semanticscholar.org
N-Alkylation Trichloroacetimidate, Brønsted Acid 1,2-DCE Reflux Good semanticscholar.org
N-Arylation Aryl Halide, CuI, Diamine Ligand Dioxane, Toluene 110 °C Good organic-chemistry.org
N-Arylation Fluoronitrobenzene, KOtBu DMSO 70 °C 70-94% semanticscholar.orgresearchgate.net

N-Acylation and N-Acetylation Reactions

N-acylation involves the introduction of an acyl group (R-C=O) onto the pyrazole nitrogen. This is readily achieved by reacting this compound with an acylating agent such as an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. jocpr.com For example, the reaction of similar 3,5-dimethylpyrazoles with acetyl chloride yields the corresponding 1-acetylpyrazole derivative. jocpr.com This reaction is generally high-yielding and provides a stable derivative, with the acetyl group often serving as a protecting group that can be removed under basic conditions.

Formation of N-(Hydroxymethyl)pyrazole Derivatives

The reaction of pyrazoles with formaldehyde (B43269) leads to the formation of N-(hydroxymethyl) derivatives. This reaction proceeds via the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of formaldehyde. For related 3,5-disubstituted pyrazoles, (pyrazol-1-yl)methanol derivatives have been synthesized and subsequently used as precursors for further N-alkylation reactions, demonstrating their utility as synthetic intermediates. researchgate.net These N-(hydroxymethyl) compounds are valuable for introducing more complex side chains onto the pyrazole ring.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most nucleophilic and is the typical site for such reactions. mdpi.comresearchgate.netvu.lt The electron-donating methoxy (B1213986) groups at C3 and C5 further activate this position in this compound. Conversely, the C3 and C5 positions are more electrophilic and can be targets for nucleophilic attack, though this is less common without an activating group. mdpi.comnih.gov

Common electrophilic substitution reactions applicable to pyrazoles include:

Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group at the C4 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid places a sulfonic acid group at C4. scribd.com

Halogenation: Reagents like N-bromosuccinimide (NBS) or chlorine can introduce bromine or chlorine atoms regioselectively at the C4 position. researchgate.net

Vilsmeier-Haack Formylation: Using phosphorus oxychloride (POCl3) and DMF introduces a formyl group (-CHO) at C4. scribd.com

While direct nucleophilic substitution on the C-H bonds of the pyrazole ring is challenging, palladium-catalyzed direct arylation has emerged as a powerful tool for C-H functionalization at various positions, including the less reactive C3 position, often requiring specific directing groups or N-substituents. nih.gov

Table 2: Common Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction Reagent(s) Position of Substitution Product Reference(s)
Nitration HNO3 / H2SO4 C4 4-Nitropyrazole scribd.com
Sulfonation Fuming H2SO4 C4 Pyrazole-4-sulfonic acid scribd.com
Bromination NBS C4 4-Bromopyrazole researchgate.net
Formylation POCl3 / DMF C4 Pyrazole-4-carbaldehyde scribd.com

Annulation Reactions Leading to Novel Fused Heterocyclic Systems

Annulation reactions utilize the pyrazole core as a building block to construct fused bicyclic or polycyclic heterocyclic systems. These reactions often involve functional groups on both the pyrazole and a reaction partner that can cyclize to form a new ring. For instance, pyrazolones (the keto tautomer of hydroxypyrazoles) can undergo domino reactions with chalcone (B49325) epoxides to form fused pyranopyrazole scaffolds. nih.gov

Another strategy involves transition-metal-catalyzed C-H activation and subsequent annulation. A palladium-catalyzed rollover annulation of 1-benzylpyrazoles with alkynes has been developed to synthesize tricyclic pyrazolo-2-benzazepines. nih.gov This process involves a twofold C-H activation on both the benzyl (B1604629) and pyrazole rings. nih.gov A tandem alkylation/direct arylation sequence has also been used to create annulated pyrazoles from N-bromoethyl pyrazole precursors and aryl iodides. scholaris.ca These methodologies provide routes to complex, fused structures with potential applications in medicinal chemistry and materials science.

Strategic Modifications and Derivatizations of the Methoxy Groups

The two methoxy groups on the this compound ring are key functional handles for derivatization. The most common transformation is ether cleavage (demethylation) to yield the corresponding 3,5-dihydroxy-1H-pyrazole, which exists in tautomeric equilibrium with its pyrazolone (B3327878) forms. mdpi.com This demethylation is typically accomplished using strong Lewis acids like boron tribromide (BBr3) or strong protic acids such as hydrobromic acid (HBr).

The resulting hydroxyl groups are versatile intermediates. They can be re-alkylated with different alkyl groups, acylated to form esters, or used in condensation reactions. The tautomeric pyrazolone form is also highly reactive and can participate in various cycloaddition and condensation reactions, further expanding the synthetic utility of the scaffold. nih.govmdpi.com

Coordination Chemistry and Ligand Design with 3,5 Dimethoxy 1h Pyrazole

3,5-Dimethoxy-1H-pyrazole as a Neutral Monodentate Ligand

Like other pyrazoles, this compound is expected to act as a neutral monodentate ligand. uninsubria.it Coordination would occur through the pyridinic nitrogen atom (N2), which possesses a lone pair of electrons available for donation to a metal center. The methoxy (B1213986) groups (-OCH₃) are electron-donating through resonance, which would increase the electron density on the pyrazole (B372694) ring and enhance the basicity of the pyridinic nitrogen compared to unsubstituted pyrazole. This increased basicity should lead to the formation of stable metal complexes.

The 3,5-Dimethoxypyrazolate Anion as a Bridging Ligand in Polymetallic Complexes

Deprotonation of the N1-H proton of this compound yields the 3,5-dimethoxypyrazolate anion. This anion is an excellent bridging ligand, capable of coordinating to two metal centers simultaneously through its two nitrogen atoms in an exo-bidentate fashion. uninsubria.itrevistabionatura.com This bridging capability is fundamental to the construction of dinuclear and polynuclear metal complexes. uninsubria.it

The bridging pyrazolate ligand can lead to the formation of various structural motifs, including simple dinuclear complexes, cyclic structures (like trimers or tetramers), and extended one-, two-, or three-dimensional coordination polymers. The electronic properties of the metal centers and the reaction conditions would dictate the final structure. The electron-donating methoxy groups would also influence the electronic communication between the bridged metal centers.

Development of Polydentate Ligands Incorporating this compound Moieties

The this compound unit can be incorporated into larger molecules to create polydentate ligands. These ligands are designed to bind to a metal ion through multiple donor atoms, leading to highly stable chelate complexes. A prominent class of such ligands is the "scorpionates," or poly(pyrazolyl)borates. nih.gov These are tripodal ligands synthesized by reacting pyrazoles with a borohydride (B1222165) source, which can coordinate to a metal in a tridentate, facial manner. nih.gov

A hypothetical scorpionate ligand, hydrotris(3,5-dimethoxypyrazolyl)borate, would be a valuable tool in coordination chemistry, offering a unique steric and electronic environment compared to the widely used hydrotris(3,5-dimethylpyrazolyl)borate. Additionally, linking this compound units through organic spacers can generate a variety of di- and polytopic ligands for the construction of complex coordination architectures.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for pyrazole-based ligands. Reactions would typically involve combining a metal salt with the ligand in a suitable solvent. For pyrazolate complexes, a base is required to deprotonate the ligand. uninsubria.it

Characterization of these hypothetical complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the pyrazole would be evidenced by shifts in the vibrational frequencies of the ring. The disappearance of the N-H stretch upon formation of a pyrazolate complex would be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the ligand structure and its coordination to a diamagnetic metal center. Shifts in the signals for the pyrazole ring protons and carbons upon complexation would provide insight into the metal-ligand interaction.

A representative table of expected spectroscopic data is shown below, though the values are hypothetical.

Spectroscopic DataFree Ligand (Hypothetical)Coordinated Complex (Hypothetical)
IR ν(N-H) (cm⁻¹) ~3200Absent (for pyrazolate)
¹H NMR δ(4-H) (ppm) ~6.0Shifted downfield or upfield
¹H NMR δ(OCH₃) (ppm) ~3.8Shifted
¹³C NMR δ(C3/C5) (ppm) ~160Shifted

Investigations into the Electronic and Magnetic Properties of Coordination Compounds

The electronic properties of coordination compounds containing this compound would be influenced by both the metal ion and the ligand. The electron-donating nature of the methoxy groups would increase the electron density at the metal center, which could stabilize higher oxidation states or influence the ligand field splitting.

Techniques to study these properties would include:

UV-Vis Spectroscopy: To probe d-d transitions of the metal ions and charge-transfer bands, providing information about the electronic structure and coordination environment. nih.gov

Cyclic Voltammetry: To investigate the redox properties of the metal complexes, determining the potentials at which the metal center can be oxidized or reduced. nih.gov

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, this technique would determine the magnetic moment, providing information about the number of unpaired electrons and the spin state of the metal. ekb.eg In bridged polynuclear complexes, it could also reveal the nature and strength of magnetic exchange interactions between metal centers. nih.gov

Applications in Supramolecular Assembly and Metal-Organic Frameworks

The directional bonding capabilities of the this compound ligand and its anionic form make it a promising candidate for use in supramolecular chemistry and the construction of Metal-Organic Frameworks (MOFs). bham.ac.ukresearchgate.net The N-H group can act as a hydrogen bond donor, while the pyridinic nitrogen and methoxy oxygens can act as hydrogen bond acceptors, facilitating the formation of predictable, self-assembled structures in the solid state. nih.gov

As a building block for MOFs, this compound could be functionalized with additional coordinating groups, such as carboxylates, to create multitopic linkers. researchgate.net The resulting MOFs could exhibit porosity and be investigated for applications in gas storage, separation, or catalysis. The methoxy groups lining the pores of such a framework would create a specific chemical environment, potentially leading to selective guest binding properties. bham.ac.uk

Applications in Catalysis and Advanced Materials Science Excluding Biological/medicinal

Utilization of 3,5-Dimethoxy-1H-pyrazole in Catalytic Systems

While direct studies detailing the use of this compound in catalysis are not widely present in current literature, the extensive use of other substituted pyrazoles provides a strong basis for its potential applications.

There is a notable lack of specific research on this compound as an organocatalyst. However, the pyrazole (B372694) scaffold is a recognized platform in organocatalysis. Pyrazole-based compounds can act as Brønsted or Lewis bases, or be incorporated into more complex chiral catalyst structures. For instance, certain pyrazole derivatives have been investigated for their ability to catalyze reactions such as the chemical fixation of carbon dioxide. The electron-donating methoxy (B1213986) groups in this compound would likely enhance the basicity of the pyrazole ring compared to its unsubstituted or alkyl-substituted counterparts, a property that could be harnessed in base-catalyzed organic transformations. Further research is needed to explore and characterize its potential in this domain.

N-Heterocyclic Carbenes (NHCs) are a major class of ligands in modern transition metal catalysis, prized for their strong σ-donating properties and steric tunability. Pyrazole-derived NHCs, often referred to as pyrazol-3-ylidenes or pyrazol-4-ylidenes, have been synthesized and reviewed. thieme-connect.comthieme-connect.com These carbenes are typically generated from the corresponding pyrazolium (B1228807) salts.

Although the synthesis of an NHC specifically from this compound is not documented in readily available literature, the pathway is chemically plausible. The process would involve N-alkylation or N-arylation of this compound followed by deprotonation to yield the carbene. The electronic properties of the resulting NHC would be significantly influenced by the methoxy substituents. These electron-donating groups would be expected to increase the electron density at the carbene carbon, enhancing the ligand's σ-donating ability. This could, in turn, stabilize high-oxidation-state metal centers and influence the catalytic activity of the resulting metal complexes. The potential of such ligands in cross-coupling reactions, metathesis, and other significant transformations remains an open area for investigation.

Applications as Derivatizing Agents in Analytical Chemistry for Detection and Quantification

Currently, there are no specific reports on the application of this compound as a derivatizing agent in analytical chemistry. However, related pyrazole and pyrazoline compounds have been successfully employed for this purpose. For example, 3,5-dimethyl-1H-pyrazole has been used to derivatize reactive bromine species in water samples for analysis by liquid chromatography-tandem mass spectrometry. In a separate approach, pyrazoline derivatives have been developed as pre-column derivatization agents for labeling amino groups, facilitating their detection. rsc.org

These examples highlight the potential of the pyrazole scaffold to react selectively with certain analytes, rendering them more easily detectable. The methoxy groups on this compound could influence its reactivity and the properties (e.g., chromatographic behavior or mass spectrometric fragmentation) of the resulting derivatives, potentially offering advantages in specificity or sensitivity for particular analytical challenges.

Contributions to Materials Science

The role of pyrazole derivatives in materials science is an expanding field of research. jetir.org While specific studies on this compound are scarce, the general properties of pyrazoles suggest its potential utility.

Pyrazole derivatives are known to be precursors for organic luminescent and photosensitive materials. researchgate.net The pyrazole ring is a component in various fluorescent dyes and labels. jetir.org The photophysical properties of these materials can often be tuned by altering the substituents on the pyrazole core. The electron-donating character of the methoxy groups in this compound could be exploited to modulate the absorption and emission wavelengths of pyrazole-based fluorophores. For instance, lanthanide complexes with 1H-pyrazole-3,5-dicarboxylate have been studied for their luminescent properties, indicating that the pyrazole framework can effectively act as a scaffold for light-emitting materials. The incorporation of this compound into larger conjugated systems could lead to novel materials for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.

The use of this compound as a blocking agent in chemical synthesis has not been specifically documented. However, its close structural analog, 3,5-dimethylpyrazole, is known to be an effective blocking agent for isocyanates. This application is important in polyurethane chemistry, where blocked isocyanates are used to create stable, one-component systems that react only upon heating. The blocking agent (in this case, the pyrazole) reacts with the isocyanate to form a thermally reversible adduct.

Given the similar structure, it is conceivable that this compound could also function as a blocking agent. The electronic effects of the methoxy groups might alter the temperature at which the deblocking occurs, potentially offering a different processing window compared to 3,5-dimethylpyrazole. This would be a valuable characteristic, allowing for greater control in various industrial applications.

Q & A

Q. What are the key synthetic routes for preparing 3,5-Dimethoxy-1H-pyrazole, and how can reaction parameters influence yield optimization?

Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or equivalents. For example, refluxing in polar aprotic solvents (e.g., DMSO) with catalysts like sodium methoxide has proven effective for analogous pyrazole derivatives . Optimizing reaction time and temperature is critical; prolonged heating (e.g., 18 hours) may enhance cyclization but risks decomposition, necessitating empirical optimization via TLC or HPLC monitoring .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Combined spectroscopic methods are essential: ¹H/¹³C NMR confirms substitution patterns, while HRMS verifies molecular weight. Purity assessment via HPLC (e.g., achieving 95.5% purity in related syntheses ) should be complemented by X-ray crystallography for absolute configuration confirmation, as demonstrated in pyrazole derivative studies . Melting point consistency with literature values provides additional validation .

Q. What are the critical safety considerations when working with this compound in research laboratories?

While specific safety data for this compound is limited, analogous pyrazole derivatives require handling under fume hoods with PPE (nitrile gloves, lab coats) due to potential acute toxicity and skin irritation . Avoid oxidizers during storage, and implement spill protocols using inert adsorbents. Emergency showers/eyewash stations must be accessible, following general pyrazole safety guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the design of this compound derivatives with tailored electronic properties?

DFT at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals, revealing the electron-donating effects of methoxy groups on nucleophilic reactivity. Geometry optimization elucidates steric effects, enabling rational modification of HOMO-LUMO gaps for desired charge transfer properties, as validated in diphenylpyrazole studies . Solvent effects can be modeled using polarizable continuum models (PCM) to simulate physiological conditions.

Q. What regioselective strategies enable precise introduction of methoxy groups at pyrazole 3,5-positions, and how can competing substitution pathways be mitigated?

Directed ortho-metalation with methoxy-directing groups followed by electrophilic quenching achieves regiocontrol. Alternatively, Pd-catalyzed C-H activation using pyridine-based ligands enables selective methoxylation, though competing O-demethylation requires anhydrous conditions . Competitive alkylation can be suppressed by employing bulky bases to deprotonate specific N-H positions prior to methoxide introduction .

Q. What crystallographic techniques are most effective for resolving hydrogen-bonding networks in this compound crystals, and how do these interactions influence material properties?

Single-crystal X-ray diffraction with SHELXL refinement (R < 0.05) reveals methoxy-oxygen participation in C-H···O hydrogen bonds, creating layered architectures. Twinning analysis via PLATON and Hirshfeld surface calculations quantify intermolecular interactions, correlating with thermal stability observed in TGA-DSC . High-resolution data (d-spacing < 0.8 Å) is critical for resolving methoxy torsional disorder.

Q. Which in vitro bioassays are optimal for preliminary evaluation of this compound derivatives' anticancer potential, and how should data inconsistencies be addressed?

MTT assays quantify cytotoxicity against cancer cell lines (e.g., HepG2), while LDH release confirms membrane integrity. Conflicting results require orthogonal validation via Annexin V/PI flow cytometry to distinguish apoptosis from necrosis. Normalization to total protein content (Bradford assay) controls for proliferation rate variations .

Q. How does microwave-assisted synthesis enhance the efficiency of generating this compound analogues compared to conventional thermal methods?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 2 hours vs 18 hours ) by enabling rapid, uniform heating. Closed-vessel systems prevent methoxy group degradation observed during prolonged reflux. Real-time monitoring via fiber-optic probes optimizes temperature profiles, improving yields (e.g., 75% vs 65% ) while minimizing by-products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.